
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide, also known as MTSET, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that has been used to modify proteins and study their function. MTSET has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.
作用機序
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is a sulfhydryl-reactive compound that can react with cysteine residues in proteins. The reaction between N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide and cysteine residues can lead to the formation of a covalent bond, which can lead to changes in protein function. The exact mechanism of action of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide depends on the specific protein being studied.
生化学的および生理学的効果
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can have a variety of biochemical and physiological effects depending on the protein being studied. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can modify the function of ion channels and transporters, which can lead to changes in cellular signaling and metabolism. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can also modify the function of enzymes, which can lead to changes in cellular metabolism.
実験室実験の利点と制限
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has several advantages for lab experiments. It is a relatively small molecule that can easily penetrate biological membranes. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is also a reversible inhibitor, which allows for the study of protein function under different conditions. However, there are also limitations to the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can react with other amino acid residues besides cysteine, which can lead to non-specific effects. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in scientific research. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could be used to study the role of specific cysteine residues in protein function in vivo. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could also be used to study the role of specific amino acid residues in protein function in different cellular environments. Additionally, new derivatives of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could be synthesized to improve its specificity and reduce non-specific effects.
Conclusion
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is a sulfhydryl-reactive compound that has been widely used in scientific research. It has been used to study the structure and function of proteins, including ion channels and transporters. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has a variety of biochemical and physiological effects depending on the protein being studied. While there are limitations to the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments, it has several advantages and offers several future directions for scientific research.
合成法
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can be synthesized through a multi-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The second step involves the reaction of 4-methoxyphenylacetyl chloride with methylamine to form N-methyl-4-methoxyphenylacetamide. The third step involves the reaction of N-methyl-4-methoxyphenylacetamide with sulfur trioxide to form N-methyl-4-methoxyphenylsulfonylacetamide. The final step involves the reduction of N-methyl-4-methoxyphenylsulfonylacetamide with hydrogen gas to form N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide.
科学的研究の応用
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, including ion channels and transporters. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has been used to modify cysteine residues in proteins, which can lead to changes in protein function. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has also been used to study the role of specific amino acid residues in protein function.
特性
製品名 |
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
分子式 |
C12H17NO5S2 |
分子量 |
319.4 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-N-methyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C12H17NO5S2/c1-13(10-3-5-11(18-2)6-4-10)20(16,17)12-7-8-19(14,15)9-12/h3-6,12H,7-9H2,1-2H3 |
InChIキー |
LNUJXALNSHXLDX-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2CCS(=O)(=O)C2 |
正規SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
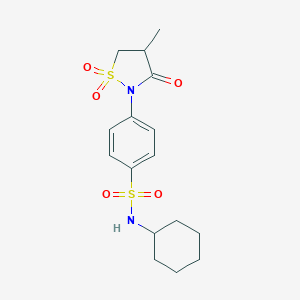
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)

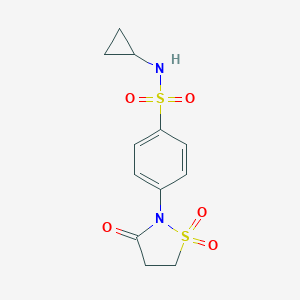
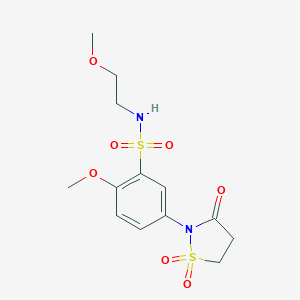
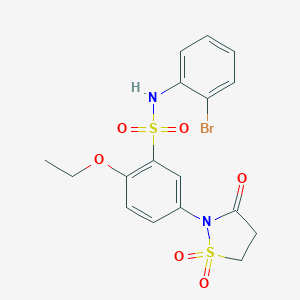
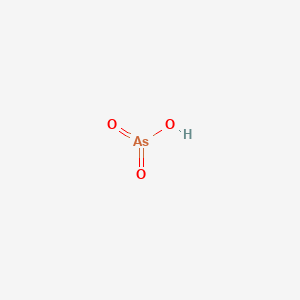
![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)